molecular formula C10H8BrNO3S B15362501 Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate

Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B15362501
M. Wt: 302.15 g/mol
InChI Key: YVEDWWBAPREOBF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a bromo group at the 2-position, a methoxy group at the 4-position, and a carboxylate ester group at the 6-position of the benzo[d]thiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-amino-4-methoxybenzoic acid and thionyl chloride.

  • Reaction Steps: The process involves converting the amino group to an amide, followed by cyclization to form the thiazole ring. Subsequent bromination and esterification steps yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a more oxidized state.

  • Reduction: Reduction reactions may involve the reduction of the carboxylate ester group to an alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation Products: Brominated derivatives and carboxylic acids.

  • Reduction Products: Alcohols and corresponding esters.

  • Substitution Products: Various substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored the use of thiazole derivatives in drug development. These compounds have been studied for their potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: This compound is structurally similar but lacks the bromo group at the 2-position.

  • 2-methylbenzo[d]thiazole: Another thiazole derivative with a methyl group at the 2-position instead of a bromo group.

Uniqueness: Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of both bromo and methoxy groups, which can influence its reactivity and biological activity

Biological Activity

Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8BrNO3S and a molecular weight of approximately 302.15 g/mol. The compound features a benzo[d]thiazole ring that incorporates nitrogen and sulfur atoms, along with methoxy and bromo substituents. These functional groups significantly influence its chemical reactivity and biological activity.

Biological Activity

Research indicates that compounds containing the benzo[d]thiazole structure often exhibit notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. This potential was highlighted in studies focusing on its interaction with bacterial cell membranes, leading to cell lysis and death .
  • Anticancer Properties : Similar compounds have shown promise in anticancer research, indicating that this compound may possess cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzo[d]thiazole have been tested against various cancer types, demonstrating varying degrees of effectiveness .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
AnticancerCytotoxic effects on cancer cell lines

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Interaction studies suggest that the compound may bind to specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Cell Membrane Disruption : Its structural features may allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Synthesis

The synthesis of this compound can be accomplished through several methods, often starting from commercially available precursors. Key steps typically include:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the bromo and methoxy groups via electrophilic substitution reactions.
  • Carboxylation at the appropriate position to yield the final product.

Table 2: Synthetic Pathway Overview

StepDescription
Step 1Synthesis of benzo[d]thiazole core
Step 2Electrophilic substitution for bromo/methoxy groups
Step 3Carboxylation to complete the structure

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

methyl 2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3

InChI Key

YVEDWWBAPREOBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)Br

Origin of Product

United States

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